2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid
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Overview
Description
2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a carboxyl group, and a benzoic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid may also interact with various biological targets.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that results in a broad spectrum of effects.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biological pathways . These pathways and their downstream effects contribute to the diverse biological activities observed.
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor under specific conditions.
Introduction of the carboxyl group: This step involves the oxidation of an intermediate compound to introduce the carboxyl group.
Coupling with the benzoic acid moiety: The final step involves coupling the cyclopropyl-containing intermediate with a benzoic acid derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-((2-Carboxycyclopropyl)carbonylamino)-4-methylbenzoic acid: Similar structure but with a different position of the methyl group.
2-((2-Carboxycyclopropyl)carbonylamino)-3-ethylbenzoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the cyclopropyl group adds strain to the molecule, making it more reactive in certain conditions.
Properties
IUPAC Name |
2-[(2-carboxycyclopropanecarbonyl)amino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-6-3-2-4-7(12(16)17)10(6)14-11(15)8-5-9(8)13(18)19/h2-4,8-9H,5H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSAWWYGGBDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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